molecular formula C21H20N2O3S B4649116 N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide

Cat. No. B4649116
M. Wt: 380.5 g/mol
InChI Key: DBDVGXLUCGDYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide, commonly known as MLN8054, is a potent and selective inhibitor of Aurora A kinase. Aurora kinases are a group of serine/threonine kinases that play a crucial role in regulating cell division and mitosis. The overexpression of Aurora A kinase has been linked to the development and progression of various types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.

Mechanism of Action

MLN8054 exerts its anticancer effects by selectively inhibiting Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a critical role in regulating mitosis and cell division, and its overexpression can lead to abnormal cell division and tumor growth. By inhibiting Aurora A kinase, MLN8054 disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a range of biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of histone H3, a key marker of mitotic entry, and induces G2/M cell cycle arrest. MLN8054 also induces the formation of abnormal mitotic spindles and promotes the accumulation of cells with abnormal DNA content. In addition, MLN8054 has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of MLN8054 as a research tool is its high selectivity for Aurora A kinase. This allows researchers to specifically target this kinase and study its role in cancer development and progression. However, one limitation of MLN8054 is its relatively low potency compared to other Aurora A kinase inhibitors. This can make it more difficult to achieve complete inhibition of Aurora A kinase in some experimental settings.

Future Directions

There are several potential future directions for research on MLN8054. One area of interest is the development of more potent and selective Aurora A kinase inhibitors based on the structure of MLN8054. Another direction is the investigation of MLN8054 in combination with other anticancer agents, such as chemotherapy or targeted therapies. Additionally, the role of Aurora A kinase in other cellular processes, such as DNA damage response and cell migration, could be further explored using MLN8054 as a research tool.

Scientific Research Applications

MLN8054 has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. MLN8054 has also been shown to enhance the efficacy of conventional chemotherapy agents.

properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-23(27(2,25)26)20-10-6-9-19(15-20)22-21(24)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDVGXLUCGDYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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